![molecular formula C14H24N2 B14675875 4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline CAS No. 33132-75-1](/img/structure/B14675875.png)
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline is an organic compound that features a dimethylamino group attached to a phenyl group. This compound is a derivative of aniline and is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method includes the nitrosylation of dimethylaniline followed by reduction . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments, such as crystal violet.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, leading to the formation of intermediates that can further react to produce desired products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline can be compared with other similar compounds, such as:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
33132-75-1 |
|---|---|
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
4-[1-(dimethylamino)-3-methylpentan-2-yl]aniline |
InChI |
InChI=1S/C14H24N2/c1-5-11(2)14(10-16(3)4)12-6-8-13(15)9-7-12/h6-9,11,14H,5,10,15H2,1-4H3 |
InChI-Schlüssel |
YGFVJJMRFHIXHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN(C)C)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


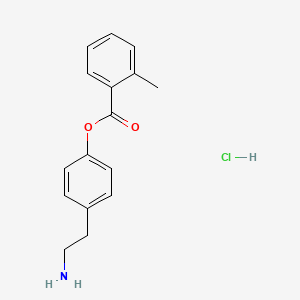
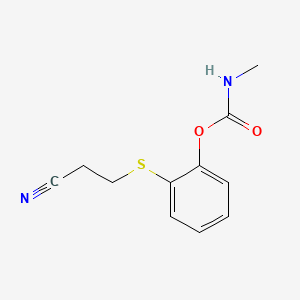
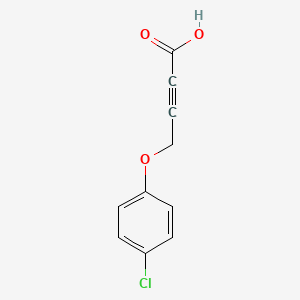
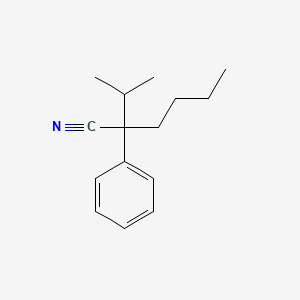


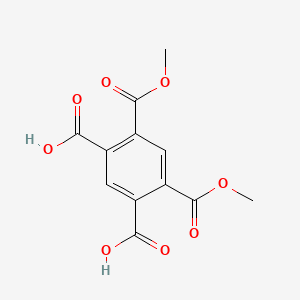
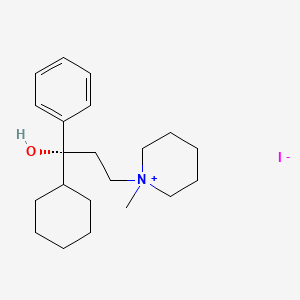
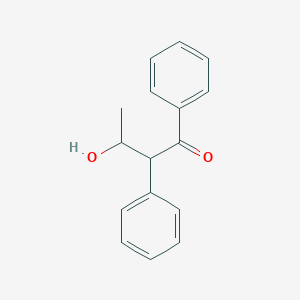
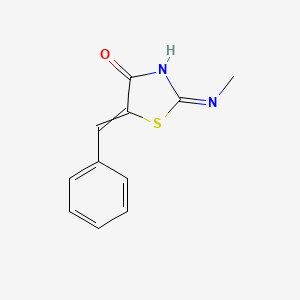
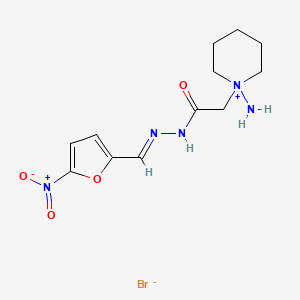
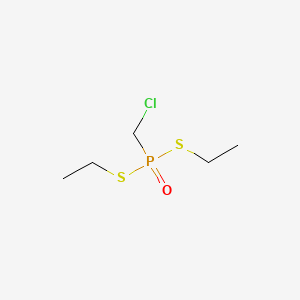
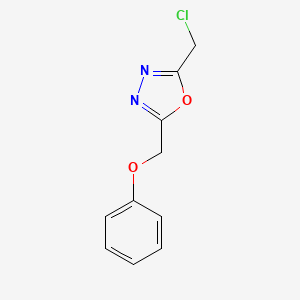
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
